4-(2,6-Difluorobenzoyl)-2-methylpyridine
CAS No.: 1187167-46-9
Cat. No.: VC2819889
Molecular Formula: C13H9F2NO
Molecular Weight: 233.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187167-46-9 |
---|---|
Molecular Formula | C13H9F2NO |
Molecular Weight | 233.21 g/mol |
IUPAC Name | (2,6-difluorophenyl)-(2-methylpyridin-4-yl)methanone |
Standard InChI | InChI=1S/C13H9F2NO/c1-8-7-9(5-6-16-8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3 |
Standard InChI Key | SYQGWZSNOLMMAM-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=C1)C(=O)C2=C(C=CC=C2F)F |
Canonical SMILES | CC1=NC=CC(=C1)C(=O)C2=C(C=CC=C2F)F |
Introduction
4-(2,6-Difluorobenzoyl)-2-methylpyridine is a complex organic compound belonging to the class of pyridine derivatives. It features a pyridine ring substituted with a difluorobenzoyl group and a methyl group, which enhances its chemical reactivity and biological activity. This compound is of significant interest in both pharmaceutical and agrochemical research due to its potential applications in various fields.
Synthesis Methods
The synthesis of 4-(2,6-Difluorobenzoyl)-2-methylpyridine typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-methylpyridine. This reaction is facilitated by a base, such as triethylamine, to neutralize the hydrochloric acid produced during the process.
Continuous Flow Synthesis
Recent advancements in synthesis techniques include the use of continuous flow methods, which offer improved selectivity and reduced waste compared to traditional batch processes. This method can be adapted for producing various pyridine derivatives, including 4-(2,6-Difluorobenzoyl)-2-methylpyridine.
Chemical Reactions and Applications
4-(2,6-Difluorobenzoyl)-2-methylpyridine can undergo several types of chemical reactions, including those that involve controlled temperatures and specific solvents to optimize yields and selectivity for desired products. The presence of fluorine atoms significantly influences its chemical properties and reactivity.
Biological Activity
The difluorobenzoyl moiety in this compound enhances binding affinity to certain enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including antimicrobial or antifungal activities, depending on the specific target proteins involved.
Analytical Techniques
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure and purity of 4-(2,6-Difluorobenzoyl)-2-methylpyridine post-synthesis.
Scientific Applications
This compound exemplifies the versatility of pyridine derivatives in both academic research and industrial applications. Its unique structure and reactivity make it a valuable candidate for further investigation in pharmaceuticals and agrochemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume